4-(N-丁基-N-乙基磺酰胺基)-N-(4-(N-(4,6-二甲基嘧啶-2-基)磺酰胺基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with compounds showing significant potency in in vitro assays, suggesting that the imidazolyl group can be a viable substitute for producing class III electrophysiological activity in benzamide series . Another study reported the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide through the condensation of 4-bromobenzaldehyde and sulfadiazine, with characterization performed using FTIR and UV-Vis spectra . Additionally, sulfonamide-derived ligands and their transition metal complexes have been synthesized, with the structure of the ligands confirmed by X-ray diffraction, suggesting an octahedral geometry for the complexes .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been analyzed using various spectroscopic techniques. In the case of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide, computational methods such as DFT and TD-DFT were employed to understand the molecular structure, with the IR spectrum designed using B3LYP/6311++G(d,p) basic set . The structure of sulfonamide-derived ligands was determined by X-ray diffraction, providing insights into the bonding and geometry of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from molecular docking studies and computational analyses. The study involving (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide utilized molecular docking to predict interactions with biological targets, which is indicative of the compound's potential reactivity in biological systems . The synthesis of various sulfonamide derivatives also implies the potential for diverse chemical reactions, particularly in the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been characterized through spectral data and computational studies. For example, the electronic and mass spectrometry data provided insights into the physical properties of sulfonamide-derived metal complexes . The ADME properties of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide were considered using online tools, which are crucial for understanding the pharmacokinetic behavior of the compound .

Biological Activity

The biological activity of sulfonamide derivatives has been evaluated in various studies. The N-substituted imidazolylbenzamides and benzene-sulfonamides exhibited promising electrophysiological activity, indicating potential therapeutic applications . The ligands and their metal complexes were screened for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity against bacterial strains and good antifungal activity . These findings highlight the potential of sulfonamide derivatives in medicinal chemistry.

科学研究应用

酶抑制

包括与指定化合物结构类似的芳香磺酰胺抑制剂已被证明对碳酸酐酶同工酶(hCA I、hCA II、hCA IV 和 hCA XII)表现出显着的抑制活性。这些酶对于各种生理过程至关重要,抑制剂可用于青光眼、癫痫和癌症等疾病的治疗应用 (Supuran, Maresca, Gregáň, & Remko, 2013).

荧光结合研究

具有结构相似性的化合物已使用荧光和紫外-可见光谱研究来研究它们与牛血清白蛋白 (BSA) 的相互作用。这些研究对于了解药物-蛋白质相互作用至关重要,这些相互作用会影响治疗剂的药代动力学和药效学 (Meng, Zhu, Zhao, Yu, & Lin, 2012).

抗菌活性

对具有与查询化合物共享官能团的芳基偶氮吡唑嘧啶酮环状杂化合物的研究表明,对各种细菌和真菌具有良好的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Sarvaiya, Gulati, & Patel, 2019).

新型化合物的合成

该化合物的结构单元有利于合成具有潜在抗结核、抗癌和其他治疗活性的新型衍生物。例如,使用超声辅助方法合成的衍生物已显示出有希望的抗结核活性,突出了此类化合物在药物发现中的用途 (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

属性

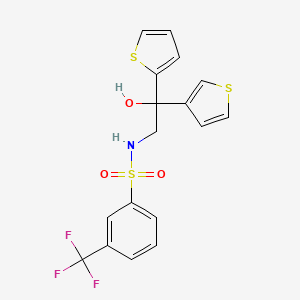

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O5S2/c1-5-7-16-30(6-2)37(34,35)23-12-8-20(9-13-23)24(31)28-21-10-14-22(15-11-21)36(32,33)29-25-26-18(3)17-19(4)27-25/h8-15,17H,5-7,16H2,1-4H3,(H,28,31)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPGETYPIIFRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)